N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound featuring a benzyl group, two thiophene rings, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, which are then subjected to sulfonylation and subsequent coupling with ethanediamide. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl groups or the thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the benzyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or thiophene moieties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound’s thiophene rings and sulfonyl groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-ethylbenzo[b]thiophene and other thiophene-based molecules share structural similarities.
Sulfonyl Compounds: Molecules containing sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity.
Uniqueness
N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to its combination of benzyl, thiophene, and sulfonyl groups, which confer distinct chemical and biological properties
Biological Activity
N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key experimental results.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes thiophene rings and a sulfonamide moiety. Its molecular formula is C18H20N2O2S3, indicating the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with thiophene and sulfonamide functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives containing thiophene rings have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds similar to this compound have been studied for their anti-inflammatory effects, particularly in models of autoimmune diseases.
- Cytotoxicity Against Cancer Cells : Some studies report activity against various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of thiophene derivatives, revealing that compounds with similar structures to this compound exhibited moderate to significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 10 | Staphylococcus aureus |
Compound B | 25 | Escherichia coli |
Compound C | 50 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In vivo studies demonstrated that similar thiophene-based compounds significantly reduced inflammation in murine models of arthritis. The compounds were administered orally and showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1β, indicating their potential as therapeutic agents for inflammatory diseases .
Cytotoxicity Studies
Research on cytotoxic effects revealed that this compound exhibited IC50 values ranging from 20 to 100 µM against various cancer cell lines, including breast and lung cancer cells. This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Case Study on Inflammatory Models : A study published in Journal of Medicinal Chemistry highlighted the use of thiophene derivatives in treating experimental autoimmune encephalomyelitis (EAE). The results indicated a significant reduction in disease severity when treated with this compound, supporting its role as an anti-inflammatory agent .
- Anticancer Activity : Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The results showed that it effectively inhibited cell proliferation, with mechanisms involving cell cycle arrest and induction of apoptosis being confirmed through flow cytometry analyses .
Properties
IUPAC Name |
N-benzyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S3/c22-18(20-12-14-6-2-1-3-7-14)19(23)21-13-16(15-8-4-10-26-15)28(24,25)17-9-5-11-27-17/h1-11,16H,12-13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISMRXAPRWJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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